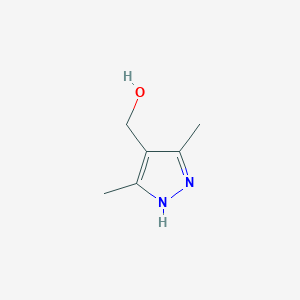

(3,5-dimethyl-1H-pyrazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

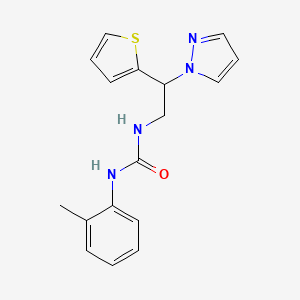

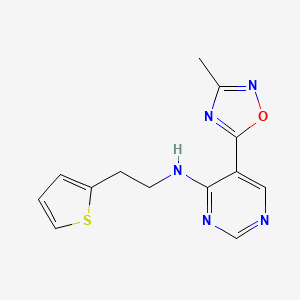

“(3,5-dimethyl-1H-pyrazol-4-yl)methanol” is an organic compound that is one of several isomeric derivatives of pyrazole that contain two methyl substituents . It has been used in the synthesis of pyrazole-based ligands, which have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

Synthesis Analysis

The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The molecular formula of “this compound” is C6H10N2O . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Physical And Chemical Properties Analysis

The density of “this compound” is 1.1±0.1 g/cm3. Its boiling point is 220.7±28.0 °C at 760 mmHg . The compound is a white solid that dissolves well in polar organic solvents .Scientific Research Applications

Antimicrobial and Anticancer Activity

- A study by Hafez et al. (2016) synthesized novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, and found them to exhibit significant in vitro antimicrobial and anticancer activities, with some compounds showing higher anticancer activity than the reference drug doxorubicin Hafez, H., El-Gazzar, A. R. B. A., Al-Hussain, S..

Synthesis of Amino Esters

- Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for new pyrazolyl α-amino esters derivatives using (3,5-dimethyl-1H-pyrazol-1-yl)methanol. These derivatives showed potential as active biomolecules Mabrouk, E., Arrousse, N., Korchi, A., Lachgar, M., Oubair, A., Elachqar, A., Jabha, M., Lachkar, M., El Hajjaji, F., Rais, Z., Taleb, M..

Synthesis of Tetradentate Pyrazoly Compounds

- Abrigach et al. (2016) synthesized a library of N,N,N',N' -tetradentate pyrazoly compounds containing a pyrazole moiety from (3,5-dimethyl-1H-pyrazol-1-yl)methanol. These compounds specifically acted as antifungal agents and lacked antibacterial activity Abrigach, F., Bouchal, B., Riant, O., Macé, Y., Takfaoui, A., Radi, S., Oussaid, A., Bellaoui, M., Touzani, R..

Liquid-Liquid Extraction of Metal Ions

- Lamsayah et al. (2015) prepared bidentate pyrazole ligands using (3,5-dimethyl-1H-pyrazol-1-yl)methanol and demonstrated their high extraction affinity toward iron and cadmium in liquid-liquid extraction Lamsayah, M., Khoutoul, M., Takfaoui, A., Abrigach, F., Oussaid, A., Touzani, R..

Synthesis of Pyrazolyl Carboxylic α-Amino Esters

- A research study by Mabrouk et al. (2020) involved the computational and experimental synthesis of pyrazolyl α-amino esters derivatives using (3,5-dimethyl-1H-pyrazol-1-yl)methanol. The study aimed to develop an efficient synthesis method for these compounds, which have potential applications as active biomolecules Mabrouk, E., Arrousse, N., Korchi, A., Lachgar, M., Oubair, A., Elachqar, A., Jabha, M., Lachkar, M., El Hajjaji, F., Rais, Z., Taleb, M..

Synthesis of Novel Pyrazole Derivatives

- Hafez et al. (2016) synthesized a series of novel pyrazole derivatives with (3,5-dimethyl-1H-pyrazol-1-yl)methanone. These compounds exhibited significant antimicrobial and anticancer activities, highlighting their potential in medicinal chemistry Hafez, H., El-Gazzar, A. R. B. A., Al-Hussain, S..

Applications in Antimicrobial and Antifungal Activities

- A study by Abrigach et al. (2016) focused on the synthesis of tetradentate pyrazoly compounds from (3,5-dimethyl-1H-pyrazol-1-yl)methanol. These compounds exhibited specific antifungal properties, demonstrating their potential in combating fungal infections Abrigach, F., Bouchal, B., Riant, O., Macé, Y., Takfaoui, A., Radi, S., Oussaid, A., Bellaoui, M., Touzani, R..

Anticancer and Antimicrobial Agents

- Novel pyrazole derivatives with (3,5-dimethyl-1H-pyrazol-1-yl)methanone were synthesized by Hafez et al. (2016), demonstrating higher anticancer activity than doxorubicin and good antimicrobial activity. This research highlights the potential of these compounds in developing new anticancer and antimicrobial agents Hafez, H., El-Gazzar, A. R. B. A., Al-Hussain, S..

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include (3,5-dimethyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects .

Mode of Action

It is suggested that the compound may interact with its targets through strong h-bonding interactions .

Biochemical Pathways

It is known that pyrazole derivatives can have significant impacts on various biochemical pathways .

Result of Action

Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities .

Future Directions

The present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . Studies on ligands have gained tremendous attention for decades due to the fact that ligand complexes have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent, as well as an agent for the formation of metal organic frameworks .

properties

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHDDNSNRITNKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)

![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)

![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)

![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2632591.png)

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2632592.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)

![dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632594.png)

![4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2632597.png)